N-benzyl-2-bromo-5-fluorobenzamide
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Overview
Description
N-benzyl-2-bromo-5-fluorobenzamide is a chemical compound with the molecular formula C14H11BrFNO and a molecular weight of 308.15 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzyl group, a bromine atom, and a fluorine atom attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-bromo-5-fluorobenzamide can be synthesized through a reaction between 2-bromo-5-fluorobenzoic acid and benzylamine . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-5-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield the corresponding azide.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The major products are 2-bromo-5-fluorobenzoic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-bromo-5-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-5-fluorobenzamide involves its interaction with specific molecular targets. The benzyl group and halogen atoms (bromine and fluorine) play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, depending on the biological context. The exact pathways and molecular targets can vary, but they often involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Similar structure but lacks the benzyl group.
2-Bromo-N-butyl-5-fluorobenzamide: Contains a butyl group instead of a benzyl group.
2-Bromo-N-(tert-butyl)-5-fluorobenzamide: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
N-benzyl-2-bromo-5-fluorobenzamide is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms also contributes to its distinct properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-benzyl-2-bromo-5-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCODIJJLWFIOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429339 |
Source
|
Record name | N-benzyl-2-bromo-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-18-7 |
Source
|
Record name | 2-Bromo-5-fluoro-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-2-bromo-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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